3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
3-Benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-dione core substituted with a benzyl group at position 3 and a 3-(3-bromophenyl)-1,2,4-oxadiazole moiety at position 5. The bromophenyl group enhances lipophilicity and may influence binding interactions, while the oxadiazole ring contributes to metabolic stability and π-π stacking capabilities.
Properties
Molecular Formula |
C23H15BrN4O3 |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O3/c24-17-8-4-7-15(11-17)20-26-21(31-27-20)16-9-10-18-19(12-16)25-23(30)28(22(18)29)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,30) |
InChI Key |
HFQCRBJNQAFGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence describes 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6l) , which shares partial structural motifs with the target compound but differs in core heterocycles and substituents. Below is a detailed comparison:
Structural Features
Spectroscopic and Analytical Data
While the target compound lacks reported data, Compound 6l exhibits:
- IR Spectra : C=N (1527 cm⁻¹), C=S (1249 cm⁻¹), and C-Br (563 cm⁻¹) .
- 1H-NMR : Aromatic protons (6.58–8.26 ppm), methyl group (2.48 ppm), and triazole NH (9.81 ppm) .
- Elemental Analysis : C (57.03% found vs. 56.71% calculated), H (3.26% vs. 3.35%), N (12.09% vs. 12.40%) .
The triazole-thione group in 6l may enhance metal-binding affinity, whereas the oxadiazole in the target compound likely improves metabolic stability.
Pharmacological Implications
- Compound 6l : Benzoxazole and triazole-thione moieties are associated with antimicrobial and antitumor activity. The methylphenyl group may increase hydrophobicity, affecting membrane permeability .
- Target Compound: Quinazoline-diones are known for kinase inhibition (e.g., EGFR), and the bromophenyl-oxadiazole combination could enhance selectivity for cancer-related targets.
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